molecular formula C19H20ClN3O4 B2703669 1-(2-(2,2-Dimethyl(3-oxaindan-4-yloxy))acetyl)-4-(4-chlorophenyl)semicarbazide CAS No. 1024240-47-8

1-(2-(2,2-Dimethyl(3-oxaindan-4-yloxy))acetyl)-4-(4-chlorophenyl)semicarbazide

Cat. No. B2703669
CAS RN: 1024240-47-8
M. Wt: 389.84
InChI Key: WTLVIHNADIKDHS-UHFFFAOYSA-N
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Description

1-(2-(2,2-Dimethyl(3-oxaindan-4-yloxy))acetyl)-4-(4-chlorophenyl)semicarbazide (DCPS) is an organic compound that has been studied for its potential applications in scientific research. It is a semicarbazide derivative which has a unique structure with a substituted phenyl ring and acetyl group attached to it. DCPS has been found to have a variety of biochemical and physiological effects, and has been studied for its potential use in lab experiments.

Scientific Research Applications

Semicarbazide-Sensitive Amine Oxidase in Diabetes and Cardiovascular Diseases

  • Elevated SSAO in Diabetes : Research indicates that plasma semicarbazide-sensitive amine oxidase (SSAO) activity is elevated in patients with diabetes mellitus, correlating with glycosylated hemoglobin levels. This suggests a potential role of SSAO in the development of microvascular complications in diabetes, necessitating further investigation into the mechanisms and therapeutic implications (Boomsma et al., 1995).

  • SSAO and Cardiovascular Health : Another study found elevated plasma SSAO activity in patients with congestive heart failure, which increased with the severity of the disease. This supports the hypothesis that SSAO could be involved in the pathogenesis of vascular endothelial damage, highlighting the potential for SSAO as a biomarker or therapeutic target in cardiovascular diseases (Boomsma et al., 1997).

  • Independent Prognostic Marker : Furthermore, plasma SSAO has been identified as an independent prognostic marker for mortality in chronic heart failure. Elevated SSAO levels were associated with a higher risk of death, suggesting its potential use in assessing severity and prognosis in chronic heart failure conditions (Boomsma et al., 2000).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4/c1-19(2)10-12-4-3-5-15(17(12)27-19)26-11-16(24)22-23-18(25)21-14-8-6-13(20)7-9-14/h3-9H,10-11H2,1-2H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLVIHNADIKDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NNC(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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